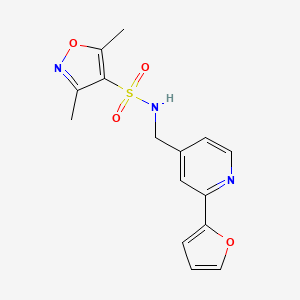

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic sulfonamide derivative characterized by a hybrid heterocyclic scaffold. Its structure integrates:

- A 3,5-dimethylisoxazole-4-sulfonamide core, a moiety known for its role in enzyme inhibition (e.g., carbonic anhydrase, RNA polymerase) due to sulfonamide’s strong hydrogen-bonding capacity .

- A pyridine ring substituted at the 4-position with a methyl group bearing a furan-2-yl group.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-10-15(11(2)22-18-10)23(19,20)17-9-12-5-6-16-13(8-12)14-4-3-7-21-14/h3-8,17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNOVHCUASKSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions including sulfonation and isoxazole formation.

Furan Intermediate Preparation: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Pyridine Intermediate Preparation: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.

Coupling and Sulfonation: The furan and pyridine intermediates are coupled using a suitable linker, followed by sulfonation using reagents like chlorosulfonic acid.

Isoxazole Formation: The final step involves the formation of the isoxazole ring through cyclization reactions involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and pyridine rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other sulfonamide-based heterocycles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycles and Bioactivity :

- The target compound’s 3,5-dimethylisoxazole-4-sulfonamide core is shared with RNA polymerase inhibitors like Compound 12 . However, the absence of a cyclobutenedione ring in the target may reduce binding affinity compared to Compound 12 (IC₅₀ = 0.8 µM).

- Unlike Compound 27 (pyrazole-pyridine hybrid), the target’s furan-pyridine system likely enhances π-π interactions in enzymatic pockets, though this requires experimental validation .

Substituent Effects: The furan-2-yl group in the target compound distinguishes it from ranitidine analogs (–8), which prioritize dimethylamino-furan motifs for H₂ antagonism. The target’s pyridine linkage may redirect selectivity toward other targets (e.g., kinases or polymerases) . Compound 9’s imidazo-pyrazole-furan system demonstrates that furan’s electron-rich nature supports aromatic interactions but may compromise metabolic stability compared to pyridine-based analogs .

Synthetic Flexibility :

- The target compound’s synthesis could mirror methods for Compound 12 (e.g., coupling sulfonamide intermediates with functionalized pyridines), though substituent-specific optimizations (e.g., furan introduction) would be required .

Pharmacopeial Relevance :

- While ranitidine-related compounds (–8) are well-characterized in pharmacopeias, the target compound’s lack of reported therapeutic applications highlights its status as a research-stage molecule .

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound notable for its potential biological activity. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

- IUPAC Name: N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3,5-dimethylisoxazole-4-sulfonamide

- Molecular Formula: C15H15N3O4S

- CAS Number: 2034440-41-8

This compound features a unique combination of heterocyclic structures including furan, pyridine, isoxazole, and sulfonamide groups, contributing to its diverse biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit various enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Interaction: It can interact with receptors involved in signaling pathways, influencing physiological responses.

- Antimicrobial Activity: The sulfonamide moiety is known for its antibacterial properties, which may be enhanced by the compound's overall structure.

Antimicrobial Properties

Research has indicated that sulfonamides exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of the isoxazole and pyridine rings may enhance these properties:

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, particularly in models mimicking inflammatory conditions:

Case Studies

-

In Vivo Studies:

- In animal models, the compound demonstrated significant reductions in inflammation markers when administered in controlled doses.

- Comparative studies with other known anti-inflammatory agents revealed that this compound has a favorable safety profile with lower cytotoxicity.

-

Structure-Activity Relationship (SAR) Analysis:

- Investigations into the SAR highlighted that modifications to the furan and pyridine components could enhance potency and selectivity against specific biological targets.

- QSAR modeling has been employed to predict the inhibitory effects on nitric oxide production based on structural features.

Q & A

Q. Key challenges :

- Yield optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly affect outcomes. For example, polar aprotic solvents like DMF may enhance sulfonamide coupling but risk side reactions .

- Steric hindrance : Bulky substituents on the pyridine or furan rings may reduce reaction efficiency, requiring catalyst screening (e.g., Pd-based catalysts for cross-coupling) .

How can researchers validate the structural integrity of this compound?

Answer:

A combination of analytical techniques is essential:

- NMR spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons on furan at δ 6.3–7.2 ppm, pyridine protons at δ 7.5–8.5 ppm) .

- ¹³C NMR : Confirms carbon backbone, including sulfonamide (δ 110–120 ppm) and isoxazole (δ 95–105 ppm) carbons .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

- X-ray crystallography : Resolves 3D conformation, critical for studying binding interactions with biological targets .

What structural features influence the compound’s biological activity, and how can structure-activity relationships (SAR) be explored?

Answer:

Key structural determinants :

- Furan ring : Enhances π-π stacking with hydrophobic enzyme pockets; substitution at the 2-position (vs. 3-position) improves target affinity .

- Pyridine-methyl linkage : Modulates solubility and membrane permeability. Replacing pyridine with thiophene reduces activity in antimicrobial assays .

- Sulfonamide group : Critical for hydrogen bonding with catalytic residues (e.g., in carbonic anhydrase inhibition). Methyl groups at the 3,5-positions on isoxazole reduce steric clashes .

Q. SAR methodologies :

- Analog synthesis : Systematically vary substituents (e.g., halogenation of furan, pyridine ring expansion) .

- Computational docking : Predict binding modes using software like AutoDock Vina, leveraging X-ray data from related sulfonamide-enzyme complexes .

How should researchers address contradictory bioactivity data across studies?

Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

- Purity issues : Trace solvents (e.g., DMSO) or unreacted intermediates may artifactually inhibit activity. Re-test compounds after rigorous purification (HPLC ≥95% purity) .

- Solubility effects : Poor solubility in aqueous buffers can lead to false negatives. Use co-solvents (e.g., cyclodextrins) or pro-drug strategies .

Case example : A study reported IC₅₀ = 2 μM for bacterial RNA polymerase inhibition, while another found no activity. This discrepancy was resolved by optimizing buffer pH to stabilize the sulfonamide’s ionization state .

What advanced computational methods support mechanistic studies of this compound?

Answer:

- Molecular dynamics (MD) simulations : Track binding stability in enzyme active sites over 100-ns trajectories (e.g., using GROMACS). Identify critical residues for sulfonamide interactions .

- Quantum mechanical (QM) calculations : Analyze electronic effects of substituents (e.g., furan’s electron-rich nature enhances charge transfer with heme iron in cytochrome P450 inhibition) .

- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors on sulfonamide, hydrophobic furan) to design derivatives with improved potency .

How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Answer:

Key strategies :

- LogP adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce excessive hydrophobicity. Methyl groups on isoxazole balance solubility and membrane permeability .

- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to mitigate CYP450-mediated degradation .

- Prodrug design : Mask sulfonamide as a tert-butyl carbamate to enhance oral bioavailability, with in situ hydrolysis releasing the active form .

Q. Mitigation strategies :

- High-throughput screening (HTS) : Expand target panels using libraries like Eurofins’ SafetyScreen44 .

- Metabolomics : Identify off-target metabolites via LC-MS/MS to refine safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.